molecular formula C19H26N4O6 B1400656 Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-03-6

Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1400656
M. Wt: 406.4 g/mol
InChI Key: KIDXXHJOMPTDND-UHFFFAOYSA-N
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Description

Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C19H26N4O6 . It has an average mass of 406.433 Da and a monoisotopic mass of 406.185242 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H26N4O6 . It contains 19 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold serves as a crucial building block in drug discovery, demonstrating a wide range of medicinal properties such as anticancer, anti-inflammatory, and anti-infectious effects. This scaffold's structural versatility allows for significant synthetic and medicinal exploration, providing a foundation for developing drug-like candidates with diverse biological activities. The structure-activity relationship (SAR) studies related to this scaffold have gained considerable attention, leading to the derivation of various lead compounds for multiple disease targets. Despite the advancements, there remains a vast potential for medicinal chemists to further exploit this scaffold in drug development (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidine formation, are of significant interest. This review highlights the challenges and considerations in determining the regio-orientation of substituents on the pyrimidine ring, which is crucial for the synthesis and application of ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate derivatives. Understanding the regio-orientation is essential for synthesizing compounds with precise structural and functional properties (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, including the ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate, involves utilizing hybrid catalysts. These catalysts facilitate one-pot multicomponent reactions, leading to various derivatives with potential medicinal applications. The review focuses on the use of organocatalysts, metal catalysts, and green solvents in synthesizing pyranopyrimidine scaffolds, highlighting the efficiency and versatility of hybrid catalysts in the development of new drug molecules (Parmar et al., 2023).

properties

IUPAC Name

ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O6/c1-8-27-15(24)12-13-20-10-9-11-22(13)21-14(12)23(16(25)28-18(2,3)4)17(26)29-19(5,6)7/h9-11H,8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXXHJOMPTDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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